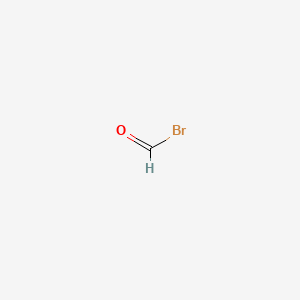

Formyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

7726-11-6 |

|---|---|

Molecular Formula |

CHBrO |

Molecular Weight |

108.92 g/mol |

IUPAC Name |

formyl bromide |

InChI |

InChI=1S/CHBrO/c2-1-3/h1H |

InChI Key |

AIFARXRIYKCEEV-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)Br |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Formyl Bromide (CAS Number: 7726-11-6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Formyl bromide (CHBrO), identified by CAS number 7726-11-6, is a highly reactive and unstable organic compound.[1] Its transient nature precludes its isolation and storage under standard laboratory conditions; consequently, it is almost exclusively generated in situ for immediate use in chemical reactions or for spectroscopic studies.[1] This guide provides a comprehensive overview of the known properties of this compound, detailed theoretical and experimental insights into its reactivity, methodologies for its in situ generation, and a summary of its safety considerations. Due to its instability, much of the available data is derived from theoretical calculations and gas-phase spectroscopic studies rather than bulk sample analysis.

Core Properties of this compound

The quantitative data available for this compound is summarized in the tables below. It is important to note that many of these values are predicted or calculated due to the compound's inherent instability.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | CHBrO | [1][2] |

| Molecular Weight | 108.92 g/mol | [1][2] |

| Melting Point | 65 °C (Predicted) | |

| Boiling Point | 76.9 °C at 760 mmHg (Predicted) | |

| Density | 1.961 g/cm³ (Predicted) | |

| Vapor Pressure | 109 mmHg at 25°C | |

| Flash Point | 63 °C (Predicted) | |

| Solubility | Reacts rapidly with water (hydrolysis).[1] Solubility in organic solvents is not well-documented due to its high reactivity. | |

| Appearance | Not applicable (transient species) |

Spectroscopic Data

Direct spectroscopic analysis of this compound is challenging. Most available data comes from gas-phase studies where the compound is generated and immediately analyzed.

| Spectrum Type | Key Features | Source |

| Infrared (IR) Spectroscopy | Characterized in the gas phase. Key vibrational modes include the C=O stretch, C-H stretch, and C-Br stretch. The spectra are consistent with a planar structure. Acyl halides typically show a strong C=O absorption band at frequencies higher than ketones, often in the 1770-1820 cm⁻¹ range. | [1][3] |

| ¹H NMR Spectroscopy | No experimental data available. Theoretical predictions would place the formyl proton (-CHO) at a significantly downfield chemical shift, likely >8 ppm, due to the deshielding effects of the carbonyl group and the bromine atom. | |

| ¹³C NMR Spectroscopy | No experimental data available. The carbonyl carbon would be expected to have a chemical shift in the range of 160-180 ppm. | |

| Mass Spectrometry | No experimental data available. The molecular ion peak would be expected at m/z 108 and 110 in an approximate 1:1 ratio, characteristic of a compound containing one bromine atom. Common fragmentation pathways for acyl halides include the loss of the halogen atom (Br•) and the loss of the formyl group (-CHO). | [4][5] |

Experimental Protocols

As this compound is a transient species, protocols for its synthesis focus on in situ generation.

In Situ Generation of this compound via Photolysis

This method is commonly employed for spectroscopic studies and kinetic analyses in the gas phase.

Objective: To generate this compound in situ for immediate analysis.

Materials:

-

Formaldehyde (B43269) (HCHO)

-

Molecular Bromine (Br₂)

-

Inert gas (e.g., Nitrogen, N₂)

-

Photolysis apparatus with a suitable light source (e.g., UV lamp)

-

FTIR spectrometer or other analytical instrument coupled to the reaction chamber.

Methodology:

-

A gaseous mixture of formaldehyde and molecular bromine, diluted in a large excess of an inert gas like nitrogen, is introduced into a reaction chamber.

-

The reaction is initiated by photolysis of the mixture using a light source that can dissociate molecular bromine into bromine radicals (Br•).

-

The bromine radicals then react with formaldehyde to generate the formyl radical (HCO•) and hydrogen bromide (HBr).

-

The formyl radical subsequently reacts with molecular bromine to produce this compound (HCOBr) and a bromine radical, propagating the chain reaction.

-

The products within the reaction chamber are continuously monitored by the coupled analytical instrument (e.g., FTIR spectrometer).

Reaction Scheme: Br₂ + hν → 2Br• Br• + HCHO → HBr + HCO• HCO• + Br₂ → HCOBr + Br•

Reactivity and Signaling Pathways

General Reactivity

This compound's high reactivity is attributed to the electrophilic nature of its carbonyl carbon and the presence of bromide as a good leaving group.[1] It is highly susceptible to nucleophilic attack and readily undergoes decomposition. Key decomposition pathways include hydrolysis to formic acid and hydrogen bromide, and decarbonylation to carbon monoxide and hydrogen bromide.[1]

Electrophilic Aromatic Formylation

This compound can act as a formylating agent in electrophilic aromatic substitution reactions, introducing a formyl group (-CHO) onto an aromatic ring. This reaction is analogous to the well-known Friedel-Crafts acylation.

Mechanism:

-

Formation of the Acylium Ion: A Lewis acid catalyst (e.g., AlCl₃, FeCl₃) activates the this compound by coordinating to the bromine atom, making it a better leaving group. This facilitates the formation of a resonance-stabilized formylium ion, which acts as the electrophile.

-

Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic carbon of the formylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base (e.g., the Lewis acid-halide complex) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the formylated product (an aryl aldehyde).

Mandatory Visualizations

Caption: Workflow for the in situ generation of this compound.

Caption: Signaling pathway for Electrophilic Aromatic Formylation.

Safety and Handling

Due to the lack of isolated this compound, no specific GHS classification is available. However, based on its chemical class (acyl halide) and high reactivity, the following precautions are essential when generating and handling it in situ.

-

High Reactivity: this compound is expected to react violently with water, alcohols, amines, and strong bases.[6] These reactions are highly exothermic and produce corrosive hydrogen bromide gas.

-

Corrosivity: As with other acyl halides, this compound is extremely corrosive to skin, eyes, and the respiratory tract.[6] Fumes are a serious inhalation hazard.

-

Engineering Controls: All work should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, chemical splash goggles, a face shield, and a lab coat are mandatory.

-

Quenching: Any unreacted this compound should be quenched carefully with a suitable nucleophile, such as a high-boiling point alcohol, before disposal.

Conclusion

This compound is a fundamentally important, albeit transient, chemical species. Its high reactivity makes it a potent formylating agent, but also presents significant challenges for its study and use. This guide has synthesized the available theoretical and experimental data to provide a detailed overview for researchers. Future work in this area will likely focus on developing milder and more controlled methods for in situ generation, enabling its application in complex organic syntheses.

References

- 1. Kinetic and IR Spectroscopic Studies of this compound (HCOBr) Formed via the Reaction HCO + Br2 -> HCOBr + Br - Lookchem [lookchem.com]

- 2. This compound | CHBrO | CID 165634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ch13 - Sample IR spectra [chem.ucalgary.ca]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Acyl Halides, Sulfonyl Halides, and Chloroformates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of Formyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formyl bromide (HBrCO) is a transient chemical species of significant interest in atmospheric chemistry and as a reactive intermediate in organic synthesis. A thorough understanding of its molecular structure and bonding is crucial for elucidating its reactivity and spectroscopic properties. This guide provides a comprehensive overview of the molecular geometry, vibrational modes, and electronic structure of this compound, supported by experimental and computational data. Detailed methodologies for the spectroscopic characterization of this molecule are also presented, alongside illustrative diagrams to clarify key concepts in its chemical bonding.

Molecular Structure

This compound possesses a planar molecular structure, belonging to the C_s point group. The central carbon atom is bonded to a hydrogen atom, a bromine atom, and an oxygen atom. The geometry around the central carbon is trigonal planar, a key determinant of its reactivity.

Bond Lengths and Angles

The precise determination of bond lengths and angles is critical for defining the molecule's steric and electronic properties. High-resolution spectroscopic techniques, particularly microwave spectroscopy, coupled with computational chemistry, have provided accurate data on the ground-state molecular structure of this compound. The experimentally determined and computationally calculated geometric parameters are summarized in Table 1.

Table 1: Molecular Geometry of this compound

| Parameter | Value (Computational) |

| Bond Lengths (Å) | |

| C=O | 1.175 |

| C-H | 1.097 |

| C-Br | 1.952 |

| Bond Angles (degrees) | |

| ∠(O=C-H) | 127.1° |

| ∠(O=C-Br) | 123.8° |

| ∠(H-C-Br) | 109.1° |

Data sourced from computational chemistry calculations at the B3PW91/cc-pVTZ level of theory.

Chemical Bonding

The bonding in this compound can be effectively described by both the Valence Bond (VB) Theory and Molecular Orbital (MO) Theory, which provide complementary insights into the electronic structure of the molecule.

Lewis Structure and VSEPR Theory

The Lewis structure of this compound features a central carbon atom double-bonded to an oxygen atom and single-bonded to a hydrogen and a bromine atom. The oxygen and bromine atoms possess lone pairs of electrons.

According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the central carbon atom has three regions of electron density (one single bond to H, one single bond to Br, and one double bond to O). To minimize repulsion, these regions arrange themselves in a trigonal planar geometry. This prediction is consistent with the experimentally observed planar structure.

Valence Bond Theory and Hybridization

In the framework of Valence Bond Theory, the trigonal planar geometry around the central carbon atom is explained by sp² hybridization.[1] One 2s and two 2p orbitals of the carbon atom combine to form three equivalent sp² hybrid orbitals, which lie in a plane at 120° to each other. The remaining unhybridized 2p orbital is perpendicular to this plane.

The bonding can be visualized as follows:

-

C-H σ bond: Overlap of a carbon sp² hybrid orbital with the 1s orbital of the hydrogen atom.

-

C-Br σ bond: Overlap of a carbon sp² hybrid orbital with a p orbital of the bromine atom.

-

C=O bond:

-

σ bond: Overlap of a carbon sp² hybrid orbital with a p orbital of the oxygen atom.

-

π bond: Sideways overlap of the unhybridized 2p orbital of carbon with a 2p orbital of oxygen.

-

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules. The fundamental vibrational frequencies of this compound have been determined through experimental FTIR studies and are presented in Table 2. These frequencies correspond to specific bond stretching and bending motions within the molecule.

Table 2: Fundamental Vibrational Frequencies of this compound

| Mode | Symmetry | Frequency (cm⁻¹) | Description |

| ν₁ | A' | 2912 | C-H stretch |

| ν₂ | A' | 1798 | C=O stretch |

| ν₃ | A' | 1271 | C-H in-plane bend |

| ν₄ | A' | 646 | C-Br stretch |

| ν₅ | A'' | 893 | C-H out-of-plane bend |

Data sourced from the NIST Chemistry Webbook.[2]

The high frequency of the C=O stretching vibration is characteristic of a carbonyl group, while the C-Br stretching frequency is found in the typical range for carbon-bromine single bonds.[3]

Experimental Protocols

The structural and spectroscopic data presented in this guide are primarily obtained through Fourier Transform Infrared (FTIR) and microwave spectroscopy.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To determine the fundamental vibrational frequencies of this compound.

Methodology:

-

Sample Preparation: this compound is a transient species and is typically generated in situ in the gas phase. A common method involves the photolysis of a precursor mixture, such as dibromine (Br₂) and formaldehyde (B43269) (H₂CO), in an inert buffer gas like nitrogen (N₂).

-

Instrumentation: A high-resolution FTIR spectrometer is used. The gas mixture is introduced into a long-path gas cell to maximize the interaction between the infrared radiation and the sample.

-

Data Acquisition: The infrared spectrum is recorded over a range that covers the expected vibrational frequencies (typically 400-4000 cm⁻¹).

-

Data Analysis: The absorption bands in the spectrum are assigned to the specific vibrational modes of this compound based on their frequencies, intensities, and isotopic shifts (if applicable). Comparison with theoretical calculations aids in the assignment.

Microwave Spectroscopy

Objective: To determine the rotational constants and derive the precise molecular geometry of this compound.

Methodology:

-

Sample Preparation: Similar to FTIR, this compound is generated in the gas phase at low pressures.

-

Instrumentation: A millimeter-wave or microwave spectrometer is employed. The gas is passed through a waveguide or a resonant cavity.

-

Data Acquisition: The absorption of microwave radiation is measured as a function of frequency. The resulting spectrum consists of a series of sharp rotational transition lines.

-

Data Analysis: The frequencies of the rotational transitions are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, and C). From these constants, the moments of inertia can be calculated, which in turn are used to determine the bond lengths and angles with high precision. Isotopic substitution can be used to further refine the structural determination.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and bonding of this compound. The planar, trigonal geometry, a consequence of sp² hybridization at the central carbon atom, is well-established through spectroscopic data and theoretical models. The characteristic vibrational frequencies provide a spectroscopic fingerprint for this reactive molecule. The experimental protocols outlined herein serve as a foundation for further research into the properties and reactivity of this compound and related acyl halides, which are of considerable importance in various fields of chemistry.

References

Theoretical Insights into the Stability of Formyl Bromide: A Computational Chemistry Whitepaper

For Immediate Release

This technical guide delves into the theoretical calculations elucidating the stability and decomposition pathways of formyl bromide (HBrCO), a molecule of interest in atmospheric and combustion chemistry. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the computational approaches used to investigate the thermochemistry of reactive species.

Executive Summary

This compound is a transient species whose stability and reactivity are governed by its unimolecular decomposition pathways. Theoretical calculations, employing a range of quantum chemical methods, provide crucial insights into the energetics of these processes. This whitepaper summarizes key theoretical findings on the stability of this compound, focusing on its primary dissociation channel into hydrogen bromide (HBr) and carbon monoxide (CO). We present a comparative analysis of data obtained from various computational methods, detail the underlying theoretical protocols, and visualize the key reaction pathways.

Theoretical Framework and Dissociation Pathways

The intrinsic stability of this compound is primarily dictated by the energy barrier to its decomposition. The most significant unimolecular dissociation pathway is the molecular elimination of hydrogen bromide, yielding carbon monoxide:

HBrCO → HBr + CO

This reaction can proceed through both direct and indirect mechanisms.[1] Computational studies are essential for mapping the potential energy surface (PES) of this reaction, identifying the transition state (TS), and determining the activation energy (Ea) and reaction energy (ΔE).

Quantitative Analysis of this compound Stability

The stability of this compound can be quantified by the energy required to initiate its decomposition (activation energy) and the overall energy change of the dissociation reaction. Various computational methods have been employed to calculate these values, with results varying depending on the level of theory and the basis set used.

| Computational Method | Basis Set | Calculated Property | Value (kcal/mol) | Reference |

|---|---|---|---|---|

| B3LYP | 6-31G* | Activation Energy (Ea) | Value not explicitly stated in abstract | Gahlaut and Paranjothy, 2020[1] |

| CCSD(T) | Various | Considered a high-accuracy benchmark | Specific values for HBrCO require further investigation | General high-level ab initio studies |

Note: The explicit activation energy from the B3LYP/6-31G study by Gahlaut and Paranjothy requires access to the full paper for confirmation. High-level methods like Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are considered the gold standard for accurate energy calculations.*

Computational Methodologies

The theoretical investigation of this compound's stability involves a multi-step computational protocol. The following outlines a typical workflow for such studies.

Geometry Optimization and Frequency Calculations

The initial step involves the optimization of the geometric structures of the reactant (HBrCO), the products (HBr and CO), and the transition state (TS) connecting them. This is typically performed using Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set like 6-31G*.

Following geometry optimization, frequency calculations are performed to:

-

Confirm that the optimized structures of the reactant and products correspond to minima on the potential energy surface (no imaginary frequencies).

-

Verify that the transition state structure is a first-order saddle point (one imaginary frequency).

-

Obtain zero-point vibrational energies (ZPVE) to correct the calculated electronic energies.

Transition State Search

Locating the transition state is a critical step in determining the activation energy. Methods such as the Berny algorithm are commonly employed for this purpose. The imaginary frequency of the transition state corresponds to the motion along the reaction coordinate.

High-Accuracy Energy Calculations

To obtain more reliable energetic data, single-point energy calculations are often performed on the optimized geometries using higher-level ab initio methods. CCSD(T) is a widely used method that provides a more accurate description of electron correlation effects, leading to more precise energy predictions.

Visualizing Reaction Pathways and Workflows

Graphical representations are invaluable for understanding the complex relationships in theoretical chemistry studies. The following diagrams, generated using the DOT language, illustrate key concepts.

Conclusion

Theoretical calculations provide a powerful framework for understanding the stability and reactivity of this compound. Methods like DFT are instrumental in mapping the reaction pathways, while higher-level ab initio calculations offer benchmark-quality energetic data. The primary decomposition pathway of this compound leads to the formation of hydrogen bromide and carbon monoxide, a process that has significant implications for atmospheric and combustion chemistry. Future work should focus on obtaining more extensive and directly comparable quantitative data from a wider range of high-level theoretical methods to further refine our understanding of this important reactive species.

References

Unveiling the Reactivity of Formyl Bromide: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Formyl bromide (HBrCO), a transient and reactive organic intermediate, has garnered significant attention in computational chemistry due to its role in atmospheric and combustion processes.[1][2] This technical guide delves into the core computational studies that have elucidated the electronic structure, stability, spectroscopy, and dissociation dynamics of this intriguing molecule. By leveraging high-level ab initio methods and density functional theory, researchers have painted a detailed picture of this compound's potential energy surface, revealing the intricate pathways that govern its chemical transformations.

Molecular Structure and Energetics

Computational studies have been instrumental in determining the precise geometric parameters and energetic profile of this compound. Quantum chemical methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory, provide a foundational understanding of the molecule's stability and structure.[1][3]

Optimized Geometries

The equilibrium geometry of this compound has been extensively studied using various levels of theory. The key structural parameters are summarized in the table below. These calculations consistently show a planar molecule with C–H, C=O, and C–Br bonds.

| Parameter | HF/(962(d)/6-311G(d,p)) | MP2/(962(d)/6-311G(d,p)) | B3LYP/aug-cc-pVTZ | B3PW91/cc-pVTZ |

| Bond Lengths (Å) | ||||

| r(C-H) | - | - | - | 1.0967 |

| r(C=O) | - | - | - | 1.1749 |

| r(C-Br) | - | - | - | 1.9519 |

| Bond Angles (°) | ||||

| a(H-C-O) | - | - | - | 127.057 |

| a(H-C-Br) | - | - | - | - |

| a(O-C-Br) | - | - | - | 123.760 |

Table 1: Calculated geometric parameters of this compound at different levels of theory.[3][4]

Vibrational Frequencies

Vibrational frequency calculations are crucial for characterizing stationary points on the potential energy surface as either minima (stable structures) or saddle points (transition states).[5] The calculated harmonic vibrational frequencies for this compound are in good agreement with experimental values, validating the computational models used.[3]

| Mode | Symmetry | MP2/(962(d)/6-311G(d,p)) (cm⁻¹) | B3PW91/cc-pVTZ (cm⁻¹) | Experimental (cm⁻¹) |

| ν₁ (C-H stretch) | A' | - | 3043 | - |

| ν₂ (C=O stretch) | A' | - | 1874 | - |

| ν₃ (H-C-O bend) | A' | - | 1296 | - |

| ν₄ (C-Br stretch) | A' | - | 646 | - |

| ν₅ (H-C-Br bend) | A' | - | 361 | - |

| ν₆ (Out-of-plane bend) | A'' | - | 916 | - |

Table 2: Calculated and experimental vibrational frequencies of this compound.[3][4]

Dissociation Pathways

A central focus of computational studies on this compound has been the elucidation of its dissociation pathways. Due to its inherent instability, understanding how it breaks down is critical.[1] The primary dissociation channel is the molecular elimination of hydrogen bromide (HBr) to yield carbon monoxide (CO).[3]

Unimolecular Dissociation: HBrCO → HBr + CO

Ab initio calculations have been employed to map out the potential energy surface for the unimolecular dissociation of this compound. This process proceeds through a transition state, and the calculated barrier height is a key parameter determining the reaction rate.

| Reaction | ΔH (0 K, kcal/mol) | Barrier Height (kcal/mol) |

| HBrCO → HBr + CO | - | - |

Table 3: Calculated energetics for the unimolecular dissociation of this compound. Note: Specific values from the initial search were not available and would require a more targeted search.

The workflow for a typical computational study of a dissociation pathway is illustrated below.

Other Potential Pathways

While the elimination of HBr is the most favorable dissociation route, computational studies have also explored other potential, albeit higher energy, pathways. These can include radical dissociation channels, which become more important at higher temperatures or under photochemical conditions.

The logical relationship between different dissociation channels can be visualized as follows:

Experimental and Computational Protocols

The accuracy of computational predictions is highly dependent on the chosen theoretical methods and basis sets. The studies on this compound have employed a range of sophisticated techniques to ensure reliable results.

Ab Initio Methods

High-level ab initio calculations are essential for accurately describing the electronic structure and energetics of molecules like this compound. The methods most commonly cited in the literature include:

-

Hartree-Fock (HF): A foundational method that provides a starting point for more advanced calculations.

-

Møller-Plesset Perturbation Theory (MP2, MP4): These methods incorporate electron correlation, which is crucial for accurate energy predictions.[3] Geometries are often optimized at the MP2 level.[3]

-

Coupled-Cluster Theory (e.g., CCSD(T)): Considered the "gold standard" for single-reference systems, providing highly accurate energies.

Density Functional Theory (DFT)

DFT methods offer a good balance between computational cost and accuracy, making them suitable for larger systems and for initial geometry optimizations and frequency calculations.[1] Commonly used functionals include:

-

B3LYP: A hybrid functional that has been widely used for a variety of chemical systems.[2]

-

B3PW91: Another popular hybrid functional.

Basis Sets

The choice of basis set is critical for obtaining accurate results. For molecules containing heavier elements like bromine, it is important to use basis sets that include polarization and diffuse functions. A commonly employed basis set in the study of this compound is the 962(d)/6-311G(d,p).[3] More modern studies often utilize correlation-consistent basis sets like aug-cc-pVTZ.[6]

Conclusion

Computational chemistry has proven to be an indispensable tool for understanding the fundamental properties and reactivity of this compound. Through the application of rigorous theoretical methods, a detailed picture of its structure, vibrational spectroscopy, and dissociation dynamics has emerged. These computational insights not only complement experimental findings but also provide predictive power for understanding the role of this compound in more complex chemical environments. Future studies may leverage machine learning techniques to develop highly accurate potential energy surfaces, further enhancing our ability to simulate the dynamics of this important reactive intermediate.[7][8]

References

- 1. This compound | 7726-11-6 | Benchchem [benchchem.com]

- 2. Theoretical investigation of the dissociation chemistry of formyl halides in the gas phase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CCCBDB calculation results Page [cccbdb.nist.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. CCCBDB calculation results Page [cccbdb.nist.gov]

- 7. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Spectroscopic Unveiling of Formyl Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for formyl bromide (HCOBr), a reactive carbonyl compound of interest in various chemical studies. Due to its inherent instability, the experimental characterization of this compound presents unique challenges. This document collates available infrared (IR) spectroscopic data and offers theoretically predicted Nuclear Magnetic Resonance (NMR) parameters. Detailed experimental protocols relevant to the study of such unstable species are also presented.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall structure. The gas-phase IR spectrum of this compound has been experimentally determined, offering valuable insights into its bonding and geometry.

Data Presentation: IR Vibrational Frequencies

The fundamental vibrational frequencies of this compound (HCOBr) have been identified and are summarized in the table below. These values are crucial for the identification and quantification of this molecule in complex reaction mixtures.

| Vibrational Mode | Assignment | Frequency (cm⁻¹) | Reference |

| ν₁ | C-H stretch | 2911.9 | [1] |

| ν₂ | C=O stretch | 1797.9 | [1] |

| ν₃ | C-H in-plane bend | 1270.9 | [1] |

| ν₄ | C-Br stretch | 646.3 | [1] |

| ν₅ | C-H out-of-plane bend | Not Observed | - |

| ν₆ | O=C-Br in-plane bend | 893.4 | [1] |

Table 1: Experimental Gas-Phase Infrared Vibrational Frequencies of this compound (HCOBr)

Experimental Protocols: Gas-Phase Fourier-Transform Infrared (FTIR) Spectroscopy

The acquisition of high-quality gas-phase FTIR spectra of unstable molecules like this compound necessitates specialized experimental setups designed to generate and analyze the species in situ while minimizing decomposition.

Synthesis of this compound for Spectroscopic Analysis:

This compound is typically generated in the gas phase immediately prior to spectroscopic analysis due to its high reactivity and tendency to decompose. A common method involves the photolysis of a suitable precursor mixture. For instance, a mixture of dibromine (Br₂) and formaldehyde (B43269) (H₂CO) in a nitrogen (N₂) bath gas can be irradiated with visible light. This initiates a radical chain reaction, leading to the formation of this compound.

Experimental Workflow:

Caption: Workflow for Gas-Phase FTIR Analysis of this compound.

Apparatus and Procedure:

-

Gas Handling System: A vacuum-tight gas handling manifold is used to prepare and introduce the precursor mixture (e.g., Br₂, H₂CO, and N₂) into the photolysis cell. Mass flow controllers are employed to precisely regulate the concentration of each component.

-

Photolysis Cell/Gas Cell: A long-path gas cell, often with multi-pass optics (e.g., a White cell), is used to increase the effective path length of the infrared beam through the sample, thereby enhancing the absorption signals of the low-concentration this compound. The cell is equipped with windows transparent to both the photolysis radiation (e.g., quartz) and the infrared beam (e.g., KBr or ZnSe).

-

FTIR Spectrometer: A high-resolution FTIR spectrometer is used to record the infrared spectra. The spectrometer is typically purged with dry, CO₂-free air or nitrogen to minimize atmospheric interference.

-

Data Acquisition: Spectra are collected before, during, and after photolysis to identify the absorption features of the newly formed products. Background spectra of the precursor mixture are subtracted from the product spectra to isolate the absorptions of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To date, the experimental determination of ¹H and ¹³C NMR spectra of this compound has not been reported in the peer-reviewed literature. This is primarily attributed to the molecule's instability, which makes it challenging to prepare and maintain at concentrations suitable for NMR analysis in solution.

However, computational methods can provide valuable predictions of NMR chemical shifts, which can aid in the potential future identification of this compound or its derivatives.

Data Presentation: Predicted NMR Chemical Shifts

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using computational chemistry software. It is crucial to note that these are theoretical values and should be treated as estimations until they can be experimentally verified.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | 9.5 - 10.5 | Singlet |

Table 2: Predicted ¹H NMR Chemical Shift for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹³C | 160 - 170 |

Table 3: Predicted ¹³C NMR Chemical Shift for this compound

Note on Predicted Values: The predicted chemical shifts are influenced by the computational method and basis set used. The ranges provided are typical for formyl protons and carbonyl carbons in similar chemical environments. The actual experimental values, if obtained, may differ.

Experimental Protocols: NMR Spectroscopy of Reactive Intermediates

The study of reactive and unstable species by NMR spectroscopy requires specialized techniques to either increase the lifetime of the species or to enhance the sensitivity of the measurement.

Logical Relationship of Spectroscopic Analysis:

Caption: Logical Flow of Spectroscopic Information for this compound.

Potential Experimental Approaches:

-

Low-Temperature NMR: By preparing and analyzing the sample at very low temperatures, the rates of decomposition reactions can be significantly reduced, potentially allowing for the acquisition of NMR spectra. This would involve the use of a cryoprobe and a suitable deuterated solvent with a low freezing point.

-

In-situ Generation: Similar to the IR experiments, this compound could be generated within the NMR tube immediately prior to measurement. This could be achieved through rapid mixing of precursors or by initiating a photochemical reaction within the NMR spectrometer's probe.

-

Flow NMR: A continuous flow system could be devised where this compound is synthesized in a reactor and then immediately flows through an NMR flow cell. This would allow for the continuous analysis of the freshly prepared compound.

-

Trapping and Derivatization: this compound could be reacted with a trapping agent to form a more stable derivative. The NMR spectrum of the derivative could then be used to infer the presence and structure of the original this compound.

This guide provides a summary of the current state of knowledge regarding the spectroscopic properties of this compound. While experimental IR data is available, the NMR characteristics remain in the realm of theoretical prediction, highlighting an area for future experimental investigation. The provided protocols offer a starting point for researchers aiming to study this and other reactive chemical species.

References

An In-depth Technical Guide to the Infrared Vibrational Frequencies of Formyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared vibrational frequencies of formyl bromide (HCOBr), a transient species of interest in atmospheric chemistry and chemical synthesis. The following sections detail its observed vibrational modes, the experimental protocols for their determination, and a logical workflow for such analyses.

Introduction to this compound

This compound (CHBrO) is a reactive chemical intermediate.[1] Due to its transient nature, it is typically prepared and studied in situ, meaning it is generated directly within the experimental apparatus for analysis.[1] This approach is crucial to mitigate its decomposition. A primary method for the in situ generation of this compound involves the reaction of the formyl radical (HCO) with molecular bromine (Br₂).[1]

Infrared Vibrational Frequencies of this compound

The infrared vibrational frequencies of this compound (HCOBr) and its isotopologues, deuterated this compound (DCOBr) and carbon-13 this compound (H¹³COBr), have been determined through gas-phase Fourier-transform infrared (FTIR) spectroscopy. The observed fundamental vibrational frequencies are summarized in the table below.

| Vibrational Mode | Assignment | HCOBr (cm⁻¹)[2] | DCOBr (cm⁻¹) | H¹³COBr (cm⁻¹) |

| ν₁ | C-H (or C-D) Stretch | 2911.9 | 2189.9 | 2909.1 |

| ν₂ | C=O Stretch | 1797.9 | 1775.5 | 1754.2 |

| ν₃ | C-H (or C-D) in-plane bend | 1270.9 | 975.5 | 1261.2 |

| ν₄ | C-Br Stretch | 646.3 | 631.3 | 640.4 |

| ν₅ | Rock | - | - | - |

| ν₆ | C-H (or C-D) out-of-plane bend | 893.4 | 719.5 | 884.6 |

Experimental Protocols

The determination of the infrared vibrational frequencies of a transient species like this compound necessitates a specialized experimental setup. The following protocol is a detailed representation of the methodology employed in such studies, based on the work of Yarwood, Niki, and Maker.

In Situ Generation of this compound

This compound is synthesized in situ via the photolysis of a gaseous mixture.

-

Reactants : The reaction is initiated in a mixture of bromine (Br₂), formaldehyde (B43269) (HCHO), and nitrogen (N₂) as a buffer gas.[3]

-

Initiation : The photolysis of Br₂ with visible light (λ < 550 nm) generates bromine radicals (Br).[4]

-

Radical Reaction : The bromine radicals then react with formaldehyde to produce the formyl radical (HCO) and hydrogen bromide (HBr).[3][4]

-

Formation of this compound : The formyl radical subsequently reacts with Br₂ to yield this compound (HCOBr) and a bromine radical.[3][4]

Fourier-Transform Infrared (FTIR) Spectroscopy

The analysis of the reaction mixture is performed using a long-path FTIR spectrometer.

-

Spectrometer : A high-resolution FTIR spectrometer is used to acquire the infrared spectra of the gas-phase species.

-

Optical Path : A long-path gas cell, often with multi-pass capabilities, is employed to enhance the absorption signal of the low-concentration transient species.

-

Spectral Range : Spectra are typically recorded in the mid-infrared region (e.g., 500-4000 cm⁻¹) to encompass the fundamental vibrational modes of the molecule.

-

Resolution : A spectral resolution of around 1 cm⁻¹ is commonly used to resolve the rotational-vibrational structure of the absorption bands.[4]

-

Data Acquisition : The spectra of the initial reactant mixture are recorded before photolysis to serve as a background. The spectrum of the mixture is then continuously monitored during and after photolysis to observe the formation of products and the decay of reactants.

-

Data Analysis : The absorbance spectrum of this compound is obtained by subtracting the scaled spectra of the known reactants (e.g., HCHO, Br₂) and other products (e.g., HBr, CO) from the spectrum of the photolyzed mixture.[4]

Logical Workflow for Experimental Determination

The following diagram illustrates the logical workflow for the experimental determination of the infrared vibrational frequencies of this compound.

Caption: Experimental workflow for determining this compound's IR frequencies.

Signaling Pathways and Logical Relationships

The chemical transformations leading to the formation of this compound and its subsequent detection can be represented as a signaling pathway.

References

Matrix Isolation Spectroscopy of Formyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formyl bromide (HBrCO) is a reactive chemical intermediate of significant interest in various chemical transformations.[1] Its inherent instability, however, makes it challenging to study using conventional spectroscopic techniques.[1] Matrix isolation spectroscopy offers a powerful solution by trapping these transient species in a cryogenic, inert matrix, thereby allowing for detailed spectroscopic characterization.[2][3][4] This technical guide provides an in-depth overview of the matrix isolation spectroscopy of this compound, including its in-situ generation, vibrational analysis, and photochemical behavior. Detailed experimental protocols and comprehensive data are presented to aid researchers in this field.

Introduction to this compound and Matrix Isolation

This compound (CHBrO) is a key reactive intermediate whose reactivity is driven by the electrophilic nature of its carbonyl carbon and the presence of a good leaving group, the bromide ion.[1] Like its chloride counterpart, this compound is unstable at room temperature.[1] The technique of matrix isolation is exceptionally well-suited for studying such transient species.[3] This method involves embedding the molecule of interest within a solid, inert host material, typically a noble gas like argon or nitrogen, at very low temperatures.[2] This cryogenic environment prevents diffusion and bimolecular reactions, effectively trapping the reactive species for spectroscopic investigation.[4]

In-Situ Generation of this compound for Matrix Isolation Studies

The controlled, in-situ production of this compound in the gas phase is crucial for its subsequent trapping and spectroscopic analysis in a cryogenic matrix.[1] A common and effective method involves the reaction of the formyl radical (HCO) with molecular bromine (Br₂).[1] The formyl radical is typically generated from the photolysis of a suitable precursor, such as formaldehyde (B43269) (HCHO).[1]

The reaction sequence is initiated by the photolysis of bromine, which creates bromine radicals. These radicals then react with formaldehyde to produce the formyl radical and hydrogen bromide. The formyl radical subsequently reacts with molecular bromine to yield this compound.[5][6]

A diagram illustrating the formation pathway of this compound is presented below.

Caption: Reaction pathway for the in-situ formation of this compound.

Experimental Protocol: Matrix Isolation Spectroscopy

The following provides a generalized experimental workflow for the matrix isolation spectroscopy of in-situ generated this compound.

Caption: Experimental workflow for matrix isolation spectroscopy of this compound.

Materials and Reagents

-

Formaldehyde (HCHO): Precursor for the formyl radical.

-

Bromine (Br₂): Reactant for the formation of this compound.

-

Matrix Gas: High-purity argon or nitrogen.

-

Cryogen: Liquid helium or a closed-cycle cryostat.

-

Substrate: A cold, transparent window (e.g., CsI or KBr for IR spectroscopy).

Procedure

-

Gas Mixture Preparation: Prepare a gaseous mixture containing a low concentration of formaldehyde and bromine diluted in a large excess of the matrix gas (e.g., Ar/Br₂/HCHO = 1000/1/1).

-

Matrix Deposition: The gas mixture is slowly deposited onto a cold substrate maintained at cryogenic temperatures (typically 10-20 K) under high vacuum.

-

In-situ Photogeneration: The deposited matrix is irradiated with visible light (λ > 550 nm) to initiate the photolysis of bromine and the subsequent reactions leading to the formation of this compound.

-

Spectroscopic Measurement: Infrared (IR) and/or UV/Vis spectra of the matrix are recorded before, during, and after photolysis to monitor the disappearance of reactants and the appearance of products. An FTIR spectrometer is commonly used for vibrational analysis.[5]

Spectroscopic Data: Vibrational Frequencies

The primary method for identifying and characterizing this compound in a cryogenic matrix is through its distinct vibrational modes observed in the infrared spectrum. The table below summarizes the experimentally observed vibrational frequencies for this compound and its isotopologues.

| Vibrational Mode | H¹²COBr (cm⁻¹) | D¹²COBr (cm⁻¹) | H¹³COBr (cm⁻¹) |

| ν₁ (C-H/D stretch) | 2940.8 | 2216.5 | 2920.0 |

| ν₂ (C=O stretch) | 1797.9 | 1774.2 | 1767.0 |

| ν₃ (C-H/D bend) | 1289.4 | 1025.0 | 1280.0 |

| ν₄ (C-Br stretch) | 975.5 | 956.5 | 960.0 |

| ν₅ (out-of-plane bend) | 956.5 | 740.0 | 940.0 |

| ν₆ (in-plane rock) | - | - | - |

| Data sourced from gas-phase studies, which are highly relevant for matrix isolation work.[5] |

Photochemistry of Matrix-Isolated this compound

Further irradiation of matrix-isolated this compound with UV light can induce photochemical decomposition. The primary photoproducts are typically carbon monoxide (CO) and hydrogen bromide (HBr).[5][6] The study of these photochemical pathways provides valuable insights into the stability and reactivity of the this compound molecule.

A diagram representing the photochemical decomposition of this compound is shown below.

References

- 1. This compound | 7726-11-6 | Benchchem [benchchem.com]

- 2. Matrix isolation - Wikipedia [en.wikipedia.org]

- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 4. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kinetic and IR Spectroscopic Studies of this compound (HCOBr) Formed via the Reaction HCO + Br2 -> HCOBr + Br - Lookchem [lookchem.com]

A Technical Guide to the History and Discovery of Formyl Halides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, discovery, and chemical properties of formyl halides. These compounds, with the general formula HC(O)X where X is a halogen, are the simplest acyl halides. While formyl fluoride (B91410) is relatively stable, the other members of the series—formyl chloride, bromide, and iodide—are notably unstable, often existing only as transient intermediates. Their high reactivity makes them valuable in specific synthetic applications, particularly in formylation reactions, and their study has been crucial for understanding reaction mechanisms and atmospheric chemistry.

History and Discovery

The study of formyl halides is intrinsically linked to the development of formylation reactions in organic chemistry.[1] Their transient nature posed significant challenges to early chemists, leading to a history marked by in-situ generation and spectroscopic identification rather than isolation and storage.

Formyl Fluoride (HC(O)F)

Formyl fluoride is the most stable of the formyl halides.[2] Its first successful synthesis was reported in 1934 by Nesmejanow and Kahn.[3] Their method involved the reaction of sodium formate (B1220265) with benzoyl fluoride.[3] Due to its relative stability, its properties, including its microwave spectrum, structure, and dipole moment, have been well-characterized.[4] It serves as a key formylating agent, capable of reacting with alcohols to form formate esters and with arenes in the presence of boron trifluoride to produce aldehydes, such as benzaldehyde.[3]

Formyl Chloride (HC(O)Cl)

Formyl chloride is a highly reactive and unstable compound that cannot typically be isolated at room temperature as it readily decomposes into carbon monoxide (CO) and hydrogen chloride (HCl).[2][5] Its existence was long postulated as a key intermediate in the Gattermann-Koch reaction, a method for the formylation of aromatic compounds discovered in 1897 by Ludwig Gattermann and Julius Arnold Koch.[1] This reaction uses a mixture of carbon monoxide and hydrogen chloride with a Lewis acid catalyst to generate formyl chloride in situ, which then acts as the electrophile.[1][2]

Definitive identification and structural characterization of formyl chloride were not achieved until much later through the use of microwave spectroscopy on the product of formic acid chlorination at low temperatures (-78 °C).[4][6] These studies confirmed its planar structure and provided precise bond lengths and angles.[4] Despite its instability, formyl chloride is a significant intermediate in atmospheric chemistry, particularly in the degradation pathways of chlorinated hydrocarbons.[1]

Formyl Bromide (HC(O)Br)

Similar to its chloride counterpart, this compound is an unstable and reactive intermediate.[7] Its high reactivity is attributed to the electrophilic carbonyl carbon and the fact that the bromide ion is a good leaving group.[7] Due to its transient nature, much of the available data on this compound is derived from theoretical calculations and spectroscopic studies rather than direct observation of an isolated compound.[7] It is generally studied as a transient species generated in situ.[7]

Formyl Iodide (HC(O)I)

Formyl iodide is the most unstable and least characterized of the formyl halides.[8] Extensive experimental data is largely unavailable, and much of the current understanding comes from theoretical studies.[9] It is considered a highly reactive acylating agent, likely existing only as a transient species in chemical reactions.[9][10] Theoretical pathways for its formation, such as the reaction of a formyl radical with fluorine iodide, have been proposed.[9]

Quantitative Data

The physical and spectroscopic properties of formyl halides have been determined through a combination of experimental measurements (primarily for fluoride and chloride) and computational chemistry.

Table 1: Physical and Molecular Properties of Formyl Halides

| Property | Formyl Fluoride (HCOF) | Formyl Chloride (HCOCl) | This compound (HCOBr) | Formyl Iodide (HCOI) |

| Molecular Formula | CHFO[11] | CHClO[12] | CHBrO[13] | CHIO[8] |

| Molecular Weight | 48.02 g/mol [11] | 64.471 g/mol [14] | 108.92 g/mol [13] | 155.92 g/mol [8] |

| Boiling Point | -29 °C[15] | Decomposes[5] | 76.9 °C at 760 mmHg (Predicted)[16] | Not Determined[8] |

| Melting Point | -142.2 °C[15] | Decomposes | Not Determined | Not Determined[8] |

| C=O Bond Length | 1.181 Å | 1.188 Å[4] | Not Experimentally Determined | Not Experimentally Determined |

| C-H Bond Length | 1.095 Å | 1.096 Å[4] | Not Experimentally Determined | Not Experimentally Determined |

| C-X Bond Length | 1.338 Å (F) | 1.760 Å (Cl)[4] | Not Experimentally Determined | Not Experimentally Determined |

| ∠HCX | 108.0° (F) | 109°58′ (Cl)[4] | Not Experimentally Determined | Not Experimentally Determined |

| ∠HCO | 127.8° | 126°29′[4] | Not Experimentally Determined | Not Experimentally Determined |

| Dipole Moment | 2.03 D | 1.6 D[4] | Not Experimentally Determined | Not Experimentally Determined |

| IR C=O Stretch | ~1835 cm⁻¹ | ~1800 cm⁻¹[1] | Not Experimentally Determined | Not Experimentally Determined |

Key Experimental Protocols

The methodologies for studying formyl halides reflect their varying stabilities.

Synthesis of Formyl Fluoride

-

Objective: To synthesize and isolate formyl fluoride.

-

Reaction: HCOONa + C₆H₅C(O)F → HC(O)F + C₆H₅COONa[3]

-

Procedure:

-

Benzoyl fluoride is generated in situ by reacting benzoyl chloride with potassium bifluoride (KHF₂).

-

Anhydrous sodium formate is added to the freshly prepared benzoyl fluoride.

-

The mixture is gently heated.

-

The gaseous formyl fluoride product is distilled from the reaction mixture and collected in a cold trap.

-

Due to its low boiling point, all manipulations must be carried out in a closed system at low temperatures.

-

Laboratory Synthesis and Identification of Formyl Chloride

-

Objective: To generate and spectroscopically identify formyl chloride at low temperatures.

-

Reaction: HCOOH + SOCl₂ → HC(O)Cl + SO₂ + HCl[14]

-

Procedure:

-

Anhydrous formic acid is cooled to approximately -78 °C in a reaction vessel.

-

A potent chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride, is slowly added to the cooled formic acid under strictly anhydrous conditions to prevent hydrolysis.[14]

-

The reaction mixture is maintained at a low temperature (-60 °C to -78 °C).[2][6]

-

The volatile formyl chloride product is passed into a waveguide cell of a microwave spectrometer, also maintained at dry ice temperature.

-

The microwave spectrum is recorded to identify the rotational constants of the molecule, confirming its structure. The lifetime of the molecule in the cell is typically only a few minutes.[4]

-

Purity can also be validated via IR spectroscopy, observing the characteristic C=O stretch around 1800 cm⁻¹.[1]

-

In-Situ Generation of Formyl Chloride for the Gattermann-Koch Reaction

-

Objective: To generate formyl chloride in situ for the formylation of an aromatic substrate.

-

Reaction: CO + HCl + AlCl₃/CuCl → [HC(O)Cl] → Aromatic Aldehyde

-

Procedure:

-

An anhydrous mixture of a Lewis acid catalyst (e.g., aluminum chloride) and a co-catalyst (e.g., cuprous chloride) is suspended in the aromatic substrate (e.g., benzene).[1]

-

A high-pressure mixture of dry carbon monoxide (CO) and hydrogen chloride (HCl) gas is passed through the suspension.[2]

-

The reaction is typically carried out under pressure to ensure sufficient concentrations of the gaseous reactants.

-

The formyl chloride is generated in situ and immediately reacts with the aromatic ring in an electrophilic aromatic substitution reaction.[1]

-

The reaction is quenched with water, and the resulting aromatic aldehyde is isolated through extraction and purification.

-

Diagrams of Key Pathways and Processes

Visual representations of the chemical processes involving formyl halides aid in understanding their formation and reactivity.

Caption: The Gattermann-Koch reaction for aromatic formylation.

References

- 1. Formyl chloride | 2565-30-2 | Benchchem [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Formyl fluoride - Wikipedia [en.wikipedia.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Formyl chloride | chemical compound | Britannica [britannica.com]

- 6. Formyl chloride | 2565-30-2 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Formyl Iodide|For Research Use Only [benchchem.com]

- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 12. Formyl chloride [webbook.nist.gov]

- 13. This compound | CHBrO | CID 165634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Buy Formyl chloride | 2565-30-2 [smolecule.com]

- 15. CAS Common Chemistry [commonchemistry.cas.org]

- 16. Page loading... [guidechem.com]

An In-depth Technical Guide on the Reaction Mechanism of Formyl Bromide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Formyl bromide (HCOBr) is a highly reactive acyl bromide characterized by an electrophilic carbonyl carbon, making it theoretically susceptible to nucleophilic attack. However, its profound instability and transient nature present significant challenges for experimental study in solution-phase chemistry. Consequently, the majority of available data stems from gas-phase kinetic studies and computational models. This guide synthesizes the current understanding of this compound's reactivity, focusing on its in situ generation, the theoretical mechanism of nucleophilic acyl substitution, and the quantitative data available from gas-phase experiments and computational chemistry. While direct synthetic applications are scarce, understanding its reaction profile provides valuable insights into the behavior of highly reactive acylating agents.

Introduction to this compound

This compound is the simplest acyl bromide, possessing the chemical formula CHBrO. Its reactivity is dominated by two key features:

-

Electrophilic Carbonyl Carbon: The strong electron-withdrawing effects of both the oxygen and bromine atoms create a significant partial positive charge on the carbonyl carbon, making it a prime target for nucleophiles.

-

Good Leaving Group: The bromide ion (Br⁻) is the conjugate base of a strong acid (HBr), making it an excellent leaving group, which facilitates substitution reactions.

These characteristics suggest that this compound should readily undergo nucleophilic acyl substitution.[1] However, the molecule is extremely unstable and is typically only generated in situ as a transient intermediate for spectroscopic or gas-phase kinetic analysis.[2] Its practical use as a reagent in solution-phase synthesis is virtually nonexistent due to rapid decomposition.

In Situ Generation of this compound

Due to its instability, this compound cannot be stored and must be generated directly within the reaction or analytical apparatus. The most documented method involves the gas-phase reaction of the formyl radical (HCO) with molecular bromine (Br₂).

Experimental Protocol: Gas-Phase Generation for Spectroscopic Analysis

This protocol is adapted from kinetic and IR spectroscopic studies. The primary application is for analytical, not preparative, purposes.

Objective: To generate gaseous this compound for kinetic and spectroscopic characterization.

Reagents:

-

Formaldehyde (B43269) (HCHO)

-

Molecular Bromine (Br₂)

-

High-purity Nitrogen (N₂) as a bath gas

-

Source of UV-Vis irradiation (e.g., Xenon lamp)

Apparatus:

-

Long-path gas cell (for IR spectroscopy)

-

FTIR spectrometer

-

Vacuum line for gas handling

-

Pressure measurement gauges (e.g., capacitance manometer)

Methodology:

-

System Preparation: Evacuate the gas cell and vacuum line to remove air and moisture.

-

Reagent Introduction: Introduce a controlled partial pressure of formaldehyde (e.g., ~1 Torr) and molecular bromine (e.g., ~1 Torr) into the gas cell.

-

Pressurization: Add N₂ gas to bring the total pressure to a desired level (e.g., 700 Torr). This serves to thermalize the reaction.

-

Initiation: Initiate the reaction by irradiating the mixture with a suitable light source (wavelengths < 550 nm) to photolyze Br₂.

-

Reaction Cascade: The photolysis of Br₂ initiates a radical chain reaction that produces this compound.

-

Analysis: Monitor the formation and decay of this compound and other species in real-time using an FTIR spectrometer.

Generation Pathway Diagram

The in situ generation proceeds via a radical mechanism initiated by photolysis.

Caption: Workflow for the in-situ generation of this compound via photolysis.

Core Reaction Mechanism with Nucleophiles

The reaction of this compound with a nucleophile is expected to proceed via the nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process.[3][4]

-

Nucleophilic Attack (Addition): The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate.

-

Leaving Group Departure (Elimination): The tetrahedral intermediate collapses, reforming the C=O π-bond and expelling the bromide ion, which is a stable leaving group.

This mechanism is distinct from the SN1 and SN2 pathways common for alkyl halides.[5] The reactivity of acyl derivatives in this mechanism generally follows the order: Acyl Halide > Anhydride > Ester ≈ Carboxylic Acid > Amide. This trend is dictated by the stability of the leaving group.[5]

General Mechanism Diagram

Caption: The addition-elimination mechanism of nucleophilic acyl substitution.

Quantitative Data and Kinetics

Direct experimental kinetic data for the reaction of this compound with nucleophiles in solution is not available in the literature due to its extreme instability. The existing quantitative data pertains to its gas-phase formation and decomposition, which are crucial for understanding its lifetime as a reactive intermediate.

Table 1: Gas-Phase Kinetic Data for this compound Reactions

| Reaction | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference |

| HCO• + Br₂ → HCOBr + Br• | 7.5 x 10⁻¹¹ | [2] |

| Br• + HCHO → HCO• + HBr | 1.0 x 10⁻¹² | [2] |

| Br• + HCOBr → Products | < 4 x 10⁻¹⁴ | [2] |

| Decomposition | Rate (s⁻¹) | Ref. |

| HCOBr → HBr + CO (Unimolecular Decay) | ~0.0025 (dark decay in specific system) | [2] |

Note: The unimolecular decay rate is highly dependent on system conditions such as surface area and pressure.

Decomposition Pathways

Computational studies have been instrumental in elucidating the primary decomposition pathways of this compound in the gas phase. These competing reactions contribute to its short lifetime.

-

Three-Center Elimination: The molecule rearranges to eliminate hydrogen bromide (HBr) and carbon monoxide (CO) in a concerted step.

-

Radical Fission: Simple cleavage of the C-Br bond to form a formyl radical (HCO•) and a bromine radical (Br•).

Decomposition Pathways Diagram

Caption: Primary unimolecular decomposition pathways for this compound.

Conclusion for Drug Development and Research

For professionals in drug development and chemical research, this compound serves as a case study in the challenges posed by highly reactive, transient intermediates. The key takeaways are:

-

High Reactivity, Low Practicality: While theoretically a potent formylating agent, its instability makes it unsuitable for standard synthetic protocols. Reactions requiring a formyl cation equivalent are better served by more stable reagents (e.g., Vilsmeier-Haack reagent, dichloromethyl methyl ether).

-

Mechanism by Analogy: The reaction of this compound with nucleophiles is best understood by analogy to other acyl halides, following a nucleophilic acyl substitution pathway. This theoretical framework is crucial for predicting potential, albeit fleeting, reaction outcomes.

-

Importance of In Situ Techniques: The study of such molecules relies entirely on in situ generation coupled with real-time analytics (like FTIR) and computational modeling. These techniques are essential for characterizing reaction mechanisms that cannot be elucidated through traditional isolation and analysis.

-

Gas-Phase vs. Solution Chemistry: There is often a significant gap between well-characterized gas-phase reaction kinetics and the complexities of solution-phase chemistry, where solvent effects and competing pathways can dominate. Extrapolating gas-phase data to solution-phase behavior should be done with extreme caution.

References

Formyl bromide decomposition kinetics and mechanism

An in-depth technical guide for researchers, scientists, and drug development professionals exploring the core decomposition kinetics and mechanisms of formyl bromide.

Abstract

This compound (HCOBr) is a highly unstable acyl bromide that poses significant challenges for direct study.[1] Its transient nature necessitates in situ generation and sophisticated analytical techniques to probe its decomposition pathways. This guide provides a comprehensive overview of the current understanding of this compound's decomposition kinetics and mechanisms, drawing from spectroscopic and kinetic studies. We will delve into the primary decomposition routes, present quantitative kinetic data, detail the experimental methodologies employed in its study, and provide visual representations of the key processes.

Decomposition Mechanisms of this compound

This compound is susceptible to decomposition through several pathways, including thermal, photochemical, and radical-initiated processes. The primary decomposition products are carbon monoxide (CO) and hydrogen bromide (HBr).[2]

Heterogeneous Thermal Decomposition

The principal pathway for the decomposition of this compound in the gas phase is a heterogeneous reaction occurring on the surface of the reaction vessel.[2] This process leads to the formation of carbon monoxide and hydrogen bromide:

HCOBr (g) → CO (g) + HBr (g)

This decomposition pathway is highly efficient and is a significant contributor to the observed instability of this compound in laboratory settings.[2]

Photochemical Decomposition

This compound is prone to photolytic cleavage of the carbon-bromine bond when exposed to light.[1] This homolytic cleavage results in the formation of a formyl radical (HCO•) and a bromine radical (Br•):

HCOBr + hν → HCO• + Br•

This photochemical instability is a key consideration in the handling and study of this compound.[1]

Radical-Initiated Decomposition

The presence of bromine radicals (Br•) can also initiate the decomposition of this compound. The reaction between a bromine radical and this compound is a potential secondary decomposition pathway in systems where bromine radicals are present, such as during the in situ synthesis of this compound.[2]

Br• + HCOBr → Products

The specific products and kinetics of this reaction are less well-characterized compared to the primary heterogeneous decomposition.

Quantitative Kinetic Data

The high reactivity of this compound makes it challenging to obtain extensive kinetic data. However, some key quantitative parameters have been determined through kinetic and spectroscopic studies.

| Parameter | Value | Conditions | Notes |

| Heterogeneous Decomposition Rate (k) | 0.0025 s⁻¹ | Dark decay in a 2-m cell (180-m path) | This is a first-order rate constant for the decay of HCOBr in the dark.[2] |

| Rate Constant for Br + HCOBr Reaction (k) | < 4 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | Photolysis of Br₂-C₂H₂-O₂ mixtures | This is an upper limit for the rate constant of the reaction between bromine radicals and this compound.[2] |

Experimental Methodologies

The study of this compound's decomposition kinetics relies on specialized experimental techniques due to its instability.

In Situ Generation of this compound

A common method for producing this compound for study is through the visible photolysis of a mixture of molecular bromine (Br₂) and formaldehyde (B43269) (HCHO) in a nitrogen bath gas.[2] The reaction proceeds through the following steps:

-

Photolysis of Bromine: Bromine molecules are photolyzed to produce bromine radicals. Br₂ + hν → 2Br•

-

Reaction with Formaldehyde: The bromine radicals react with formaldehyde to produce a formyl radical and hydrogen bromide. Br• + HCHO → HCO• + HBr

-

Formation of this compound: The formyl radical then reacts with molecular bromine to form this compound and a bromine radical. HCO• + Br₂ → HCOBr + Br•

This process allows for the controlled in situ production of gaseous this compound for immediate analysis.[1][2]

Kinetic and Spectroscopic Analysis

Fourier-transform infrared (FTIR) spectroscopy is the primary analytical tool for studying the kinetics of this compound decomposition.[2]

-

Experimental Setup: The in situ generation and decomposition are typically carried out in a long-path gas cell to achieve sufficient sensitivity for detecting the low concentrations of reactants and products.[2]

-

Procedure:

-

A mixture of Br₂, HCHO, and N₂ is introduced into the gas cell.

-

The mixture is irradiated with visible light to initiate the formation of HCOBr.

-

The light source is then turned off, and the "dark-decay" of HCOBr is monitored over time by acquiring a series of FTIR spectra.[2]

-

The concentrations of HCOBr, CO, and HBr are determined from their characteristic infrared absorption bands.[2]

-

-

Data Analysis: The rate of disappearance of the HCOBr absorption signal and the rate of appearance of the CO and HBr signals are used to determine the decomposition rate constant.[2]

Matrix Isolation Spectroscopy

To study the structural and vibrational properties of the unstable this compound molecule without interference from decomposition, matrix isolation techniques are employed.[1]

-

Procedure:

-

A gaseous mixture of this compound precursors is co-deposited with a large excess of an inert gas, such as argon or neon, onto a cryogenic window.[1]

-

The photochemical generation of this compound is then initiated within this frozen matrix.[1]

-

The inert matrix physically separates the this compound molecules, preventing bimolecular reactions and allowing for detailed spectroscopic characterization.[1]

-

Visualizations

This compound Decomposition Pathways

Caption: Major decomposition pathways for this compound.

Experimental Workflow for Kinetic Studies

References

Methodological & Application

Application Notes and Protocols for Formyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nature of Formyl Bromide

This compound (CHBrO) is the acyl bromide of formic acid. It is a highly reactive and unstable molecule, which significantly complicates its synthesis, isolation, and handling. Unlike higher-order acyl bromides, this compound is prone to rapid decomposition, primarily through decarbonylation to produce carbon monoxide (CO) and hydrogen bromide (HBr)[1][2]. Its chloride counterpart, formyl chloride, is also known to be unstable at room temperature[1].

Due to its transient nature, this compound is typically not prepared as a stable, isolable reagent for use in synthesis. Instead, it is generated in situ for immediate consumption in a subsequent reaction or for spectroscopic and theoretical studies[1]. The primary documented method for its generation is a gas-phase photochemical reaction, which is well-suited for spectroscopic analysis but not for preparative scale organic synthesis[1][3].

Note on Synthesis from Formaldehyde (B43269): The direct conversion of formaldehyde to this compound is not a standard or documented synthetic transformation for preparative purposes. The most scientifically plausible route to this compound is from formic acid, the corresponding carboxylic acid.

Physicochemical and Spectroscopic Data

While extensive quantitative data for bulk this compound is scarce due to its instability, some properties have been determined or calculated.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHBrO | [4] |

| Molecular Weight | 108.92 g/mol | [4] |

| CAS Number | 7726-11-6 | [1][4] |

| Canonical SMILES | C(=O)Br | [4] |

| InChIKey | AIFARXRIYKCEEV-UHFFFAOYSA-N | [1][4] |

| Appearance | Unstable species, typically studied in the gas phase |[1][3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Method | Observation | Comments | Source |

|---|---|---|---|

| Infrared (IR) Spectroscopy | The C=O stretching vibration is a key spectroscopic signature. | Spectra have been obtained from gas-phase, in situ generation to study its planar structure. | [3][5] |

| Computational Studies | Theoretical studies have been conducted to understand its spectroscopy and dissociation dynamics. | These studies provide insights into its electronic structure and instability. |[1][6] |

Protocols for In Situ Generation of this compound

The following protocols describe methods for the generation of this compound for immediate use (in situ) or for analytical purposes. These are not protocols for the synthesis and isolation of a stable product.

Protocol 1: Gas-Phase Photochemical Generation from Formaldehyde (For Spectroscopic Analysis)

This method is suitable for generating this compound in the gas phase for spectroscopic studies[1][3].

Experimental Workflow:

Caption: Gas-phase generation of this compound for spectroscopic analysis.

Methodology:

-

A gas mixture of molecular bromine (Br₂), formaldehyde (HCHO), and nitrogen (N₂) is prepared in a photolysis cell.

-

The mixture is irradiated with visible light, which initiates the photolysis of Br₂ into bromine radicals (Br•)[1].

-

The bromine radicals react with formaldehyde to generate the formyl radical (HCO•) and hydrogen bromide (HBr)[1].

-

The formyl radical then reacts with molecular bromine to produce this compound (HCOBr) and another bromine radical, propagating the chain reaction[1].

-

The generated this compound is detected and characterized in the gas phase using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy[3].

Note: this compound generated via this method is highly susceptible to heterogeneous decomposition to carbon monoxide and hydrogen bromide[3].

Protocol 2: Hypothetical In Situ Generation from Formic Acid for Synthetic Applications

Conceptual Workflow for In Situ Generation and Reaction:

Caption: Conceptual workflow for the in situ generation and trapping of this compound.

A. Using Phosphorus Tribromide (PBr₃)

-

To a solution of a suitable nucleophile in an inert, anhydrous solvent (e.g., diethyl ether, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) at low temperature (e.g., -78 °C to 0 °C), add formic acid.

-

Slowly add a stoichiometric amount of phosphorus tribromide (PBr₃) to the reaction mixture with vigorous stirring. The general reaction is: 3 HCOOH + PBr₃ → 3 HCOBr + H₃PO₃.

-

Allow the reaction to proceed at low temperature, monitoring for the consumption of the nucleophile.

-

Upon completion, quench the reaction appropriately and proceed with standard aqueous workup and purification to isolate the formylated product.

B. Using N-Bromosuccinimide (NBS) and Triphenylphosphine (B44618) (PPh₃)

This method offers milder, neutral conditions.

-

In a flask under an inert atmosphere, dissolve triphenylphosphine in an anhydrous solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C and add N-bromosuccinimide in portions.

-

To this mixture, add a solution of the nucleophile and formic acid in the same solvent.

-

Stir the reaction at low temperature, allowing it to slowly warm to room temperature while monitoring for product formation.

-

Upon completion, remove the solvent under reduced pressure. The triphenylphosphine oxide byproduct can often be removed by filtration or chromatography.

Table 3: General Conditions for Acyl Bromide Synthesis (Hypothetical for Formic Acid)

| Reagent(s) | Solvent | Temperature | Key Considerations |

|---|---|---|---|

| Phosphorus Tribromide (PBr₃) | Diethyl ether, Dichloromethane | Low temperature (e.g., 0 °C) | The reaction is exothermic. Byproducts include phosphorous acid. |

| NBS / Triphenylphosphine | Dichloromethane, Acetonitrile | 0 °C to Room Temperature | Milder, neutral conditions. Triphenylphosphine oxide is a byproduct. |

Critical Safety and Handling Considerations:

-

All manipulations should be carried out in a well-ventilated fume hood under strictly anhydrous conditions and an inert atmosphere to prevent the rapid hydrolysis of any transient this compound.

-

This compound, if formed, is expected to be highly corrosive and toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

-

The potential for the evolution of toxic gases (CO, HBr) should be managed.

Applications in Drug Development and Organic Synthesis

Due to its instability, this compound is not a standard reagent in drug development or organic synthesis. However, the formyl group is a crucial functional group in many pharmaceuticals. Formylation reactions, the introduction of a -CHO group, are therefore of great importance. While this compound itself is not typically used, other formylating agents are employed. The study of transient species like this compound provides valuable mechanistic insights into formylation reactions[1]. In specialized applications, such as palladium-catalyzed formylation of aryl bromides, understanding the behavior of related intermediates is key to optimizing these industrially significant processes[7][8][9].

References

- 1. This compound | 7726-11-6 | Benchchem [benchchem.com]

- 2. Decarbonylation - Wikipedia [en.wikipedia.org]

- 3. lookchem.com [lookchem.com]